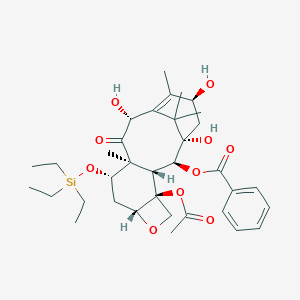
Sorbitol 3-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sorbitol 3-phosphate (S3P) is a phosphorylated sugar alcohol that is an important intermediate in the process of photosynthesis. It plays a crucial role in regulating carbon metabolism in plants. S3P is synthesized through a complex pathway that involves multiple enzymes and metabolic intermediates.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways in Diabetes
Sorbitol 3-phosphate (S3P) is significantly involved in diabetic conditions. It has been identified as a novel metabolite associated with the polyol pathway in animal experiments. Studies have shown that S3P levels are significantly higher in diabetic patients compared to non-diabetic subjects. Treatment with aldose reductase inhibitors, like epalrestat, has been observed to lower S3P levels, suggesting a role in nonenzymatic glycation processes in diabetes (Hamada et al., 1995).
Role in Erythrocytes
Sorbitol 3-phosphate, along with fructose 3-phosphate, has been detected in normal and diabetic human erythrocytes. These compounds are believed to be phosphorylated separately at the 3-hydroxyl position, indicating the presence of a specific kinase(s) in these cells. Their concentrations increase in diabetic subjects, suggesting a potential connection with diabetes-related metabolic changes (Petersen et al., 1990).
Sorbitol Production in Bacteria
In the context of microbial biotechnology, the production of sorbitol from fructose-6-phosphate has been investigated. Lactobacillus plantarum, a bacterium found in fermented food products, can produce sorbitol with high efficiency by manipulating its metabolic pathways. This research has implications for industrial sorbitol production (Ladero et al., 2007).
Plant Metabolism
Sorbitol 3-phosphate plays a role in plant metabolism. For instance, antisense inhibition of sorbitol synthesis in apple leaves leads to changes in starch synthesis without altering CO2 assimilation, demonstrating sorbitol's involvement in plant carbohydrate metabolism (Cheng et al., 2005).
Lens Metabolism in Diabetic Rats
In diabetic rat lenses, sorbitol-3-phosphate is produced by a 3-phosphokinase. While it appears to be an inert polyol phosphate, its production is linked to the metabolic changes occurring in the diabetic state. Research suggests that it contributes to the process of nonenzymatic glycation in diabetic rat lenses (Lal et al., 1995).
Industrial Applications
In non-biological contexts, sorbitol has been used as a nucleating agent in polypropylene, affecting its crystallinity and mechanical properties. This application explores the material science aspect of sorbitol derivatives (Jiang Guan-se, 2006).
Eigenschaften
CAS-Nummer |
121955-14-4 |
|---|---|
Produktname |
Sorbitol 3-phosphate |
Molekularformel |
C6H15O9P |
Molekulargewicht |
262.15 g/mol |
IUPAC-Name |
[(2S,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O9P/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14)/t3-,4+,5-,6-/m1/s1 |
InChI-Schlüssel |
RSCVCIHYYQHRMQ-JGWLITMVSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](CO)O)OP(=O)(O)O)O)O)O |
SMILES |
C(C(C(C(C(CO)O)OP(=O)(O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(CO)O)OP(=O)(O)O)O)O)O |
Andere CAS-Nummern |
121955-14-4 |
Synonyme |
sorbitol 3-phosphate sorbitol-3-phosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)

![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)






